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Compound of Interest

Compound Name: 5-lodoquinoxaline

Cat. No.: B15355202

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
lodoquinoxaline, a key heterocyclic compound with applications in medicinal chemistry and
materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, along with the experimental protocols utilized for their
acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 5-lodoquinoxaline.

Chemical Shift () Lo Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

8.83 d 1.8 H-2

8.78 d 1.8 H-3

8.10 dd 76,12 H-8

7.96 dd 8.4,1.2 H-6

7.42 t 8.0 H-7
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Note: Assignments are based on standard quinoxaline numbering.

« 13 1
Chemical Shift (8) ppm Assignment
146.1 C-2

145.0 C-3

142.2 C-8a

140.7 C-4a

136.9 C-8

130.6 C-6

129.5 C-7

95.7 C-5

Note: Assignments are based on standard quinoxaline numbering.

Table 3: ET.IR : ATR)

Wavenumber (cm—?) Description of Vibration
3060 Aromatic C-H stretch

1595 C=N stretch (quinoxaline ring)
1485 Aromatic C=C stretch

1120 C-I stretch

830 C-H out-of-plane bend

Table 4: Mass Spectrometry Data (El)
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miz Relative Intensity (%) Proposed Fragment
256 100 [M]* (Molecular lon)
129 45 [M-1]*

102 30 [CsHeN2 - CNJ*

75 25 [CeHs]*

Experimental Protocols

The data presented in this guide were obtained using the following methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra were recorded on a Bruker AVANCE 400 spectrometer operating at
400 MHz for *H and 101 MHz for 3C nuclei. Samples of 5-lodoquinoxaline were dissolved in
deuterated chloroform (CDCIs), and chemical shifts are reported in parts per million (ppm)
relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer
equipped with a universal attenuated total reflectance (ATR) accessory. A small amount of the
solid 5-lodoquinoxaline sample was placed directly on the ATR crystal, and the spectrum was
recorded in the range of 4000-400 cm™1.

Mass Spectrometry (MS)

Mass spectral data were acquired on a Thermo Scientific ISQ EC single quadrupole mass
spectrometer using electron ionization (El) at 70 eV. The sample was introduced via a direct
insertion probe, and the mass-to-charge ratio (m/z) of the resulting fragments was recorded.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 5-lodoquinoxaline.
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Caption: General workflow for spectroscopic analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 5-lodoquinoxaline: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15355202#spectroscopic-data-nmr-ir-ms-of-5-
iodoquinoxaline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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